molecular formula C5H8N2O B173122 3,4-dimethyl-1H-pyrazol-5-ol CAS No. 145092-15-5

3,4-dimethyl-1H-pyrazol-5-ol

Cat. No.: B173122
CAS No.: 145092-15-5
M. Wt: 112.13 g/mol
InChI Key: CMTNHTJUNZPFMW-UHFFFAOYSA-N
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Description

3,4-Dimethyl-1H-pyrazol-5-ol is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms.

Scientific Research Applications

3,4-Dimethyl-1H-pyrazol-5-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.

    Medicine: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers

Safety and Hazards

The safety information for 3,4-dimethyl-1H-pyrazol-5-ol indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

The future directions for research on 3,4-dimethyl-1H-pyrazol-5-ol and similar compounds could involve the design of new energetic materials . Additionally, the synthesis of structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Relevant Papers Several papers have been published on the synthesis and potential applications of this compound and similar compounds . These papers discuss various aspects such as the synthesis, therapeutic potential, chemical reactions, and molecular structure of these compounds.

Mechanism of Action

Target of Action

3,4-dimethyl-1H-pyrazol-5-ol is a pyrazole derivative known for its diverse pharmacological effects . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively . These pathogens can be transmitted through the bite of sandflies and mosquitoes .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation. For instance, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of the compound .

Biochemical Pathways

It is known that the compound inhibits the growth of leishmania aethiopica and plasmodium berghei, thereby disrupting the life cycle of these pathogens .

Pharmacokinetics

It is known that the compound is a solid substance, insoluble in water but soluble in ethanol and methanol . This suggests that it may have good bioavailability.

Result of Action

The result of the action of this compound is the inhibition of the growth and proliferation of Leishmania aethiopica and Plasmodium berghei . This leads to a decrease in the severity of leishmaniasis and malaria, which are devastating diseases affecting more than 500 million people worldwide .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy as a nitrification inhibitor in soil and pure cultures of Nitrosomonas europaea was found to be influenced by the presence of Cu2+ cations . .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dimethyl-1H-pyrazol-5-ol can be synthesized through several methods. One common approach involves the reaction of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. For instance, the reaction of this compound can be achieved by refluxing a mixture of hydrazine hydrate and acetylacetone in ethanol .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the use of catalysts and controlled temperature and pressure conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, hydrazine derivatives, and various functionalized pyrazole compounds .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: Similar in structure but differs in the position of the methyl groups.

    1,3-Dimethyl-1H-pyrazol-5-amine: Contains an amino group instead of a hydroxyl group.

    4,4’-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): A bis-pyrazole derivative with different substituents

Uniqueness

3,4-Dimethyl-1H-pyrazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 5-position allows for unique interactions and reactivity compared to other pyrazole derivatives .

Properties

IUPAC Name

4,5-dimethyl-1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-3-4(2)6-7-5(3)8/h1-2H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTNHTJUNZPFMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NNC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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